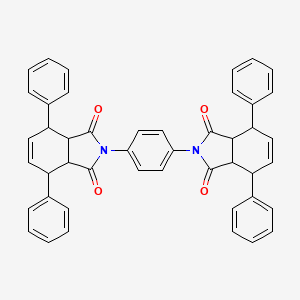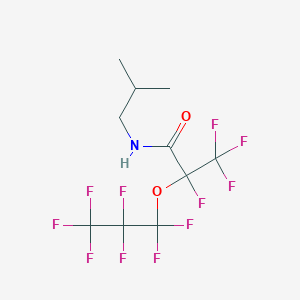![molecular formula C12H15Cl2NO B5977673 [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCB-M, is a chemical compound that belongs to the class of antiseptics and disinfectants. It is widely used in the pharmaceutical industry for its antimicrobial properties and has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the disruption of the cell membrane of microorganisms, leading to cell death. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects:
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been shown to have low toxicity and is generally well-tolerated. It has been used in concentrations up to 0.1% in various products without any reported adverse effects. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of using [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of disinfectants on various microorganisms. However, its effectiveness can be affected by factors such as pH and temperature, which may limit its use in certain experimental conditions.
未来方向
There are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in the development of new disinfectant products. Additionally, further research is needed to better understand the mechanism of action of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol and its potential effects on human health and the environment.
Conclusion:
In conclusion, [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound with broad-spectrum antimicrobial properties that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the disruption of the cell membrane of microorganisms, leading to cell death. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has low toxicity and has been used in concentrations up to 0.1% in various products without any reported adverse effects. While there are limitations to its use in certain experimental conditions, there are several potential future directions for the use of [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol in scientific research.
合成方法
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine followed by reduction with sodium borohydride. The final product is obtained through a purification process that involves recrystallization and drying.
科学研究应用
[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has been used in scientific research for its antimicrobial properties and as a tool to study the effects of disinfectants on bacterial biofilms. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. [1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol has also been used as a preservative in the food and cosmetic industries.
属性
IUPAC Name |
[1-[(2,3-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(15)8-16/h1,3,5,10,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFFGIRUFLMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C(=CC=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)

![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)

![ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)
![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)